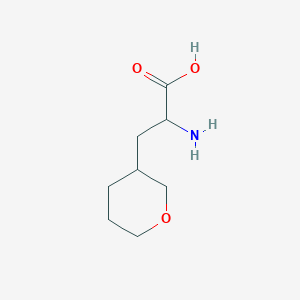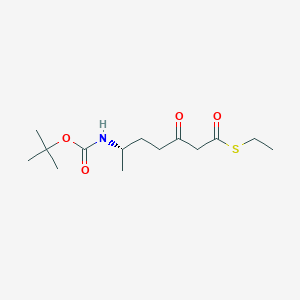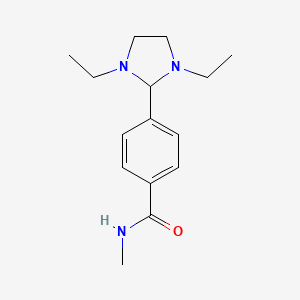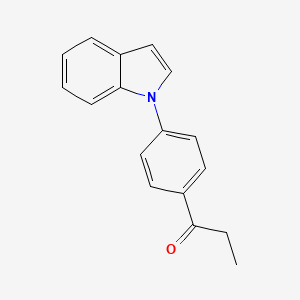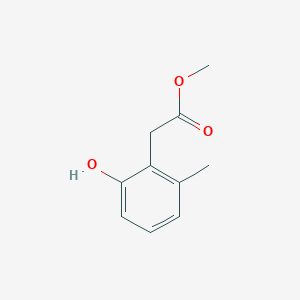
Methyl 2-(2-hydroxy-6-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-hydroxy-6-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxy-6-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-hydroxy-6-methylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxy-6-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(2-hydroxy-6-methylphenyl)acetic acid or 2-(2-oxo-6-methylphenyl)acetic acid.
Reduction: 2-(2-hydroxy-6-methylphenyl)ethanol.
Substitution: 2-(2-chloro-6-methylphenyl)acetate or 2-(2-bromo-6-methylphenyl)acetate.
Scientific Research Applications
Methyl 2-(2-hydroxy-6-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 2-(2-hydroxy-6-methylphenyl)acetate exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In pharmaceutical applications, it may target specific receptors or pathways to elicit a therapeutic response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-hydroxyphenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(2-methylphenyl)acetate
Uniqueness
Methyl 2-(2-hydroxy-6-methylphenyl)acetate is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-6-methylphenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
YSRZIDQCZZNDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
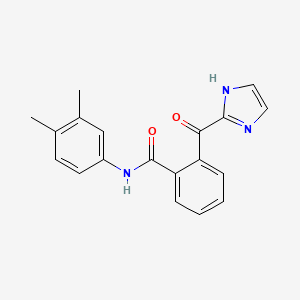
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B12946683.png)
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)


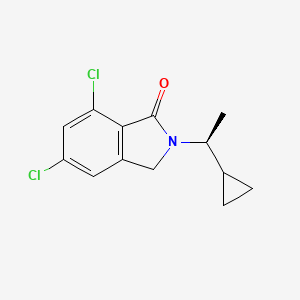
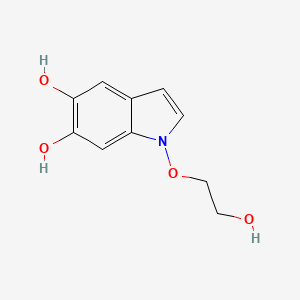
![Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate](/img/structure/B12946725.png)
